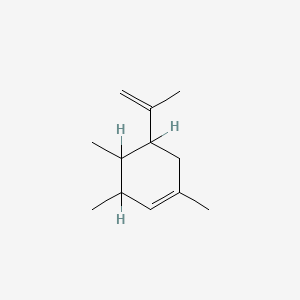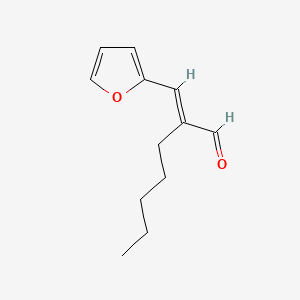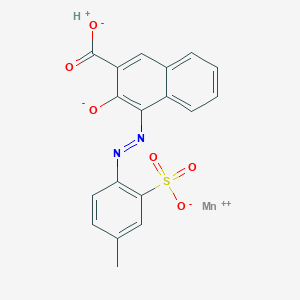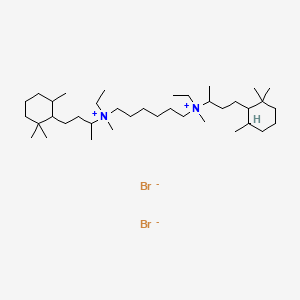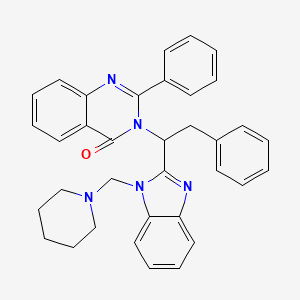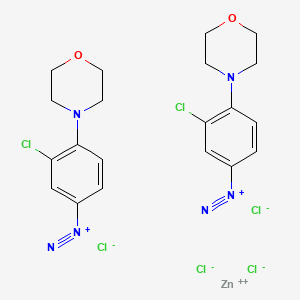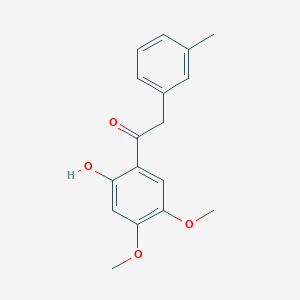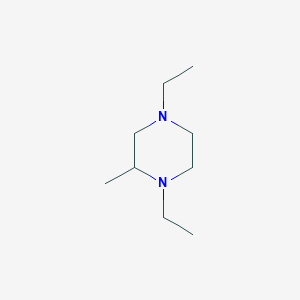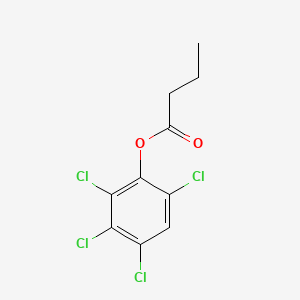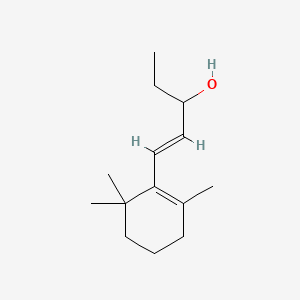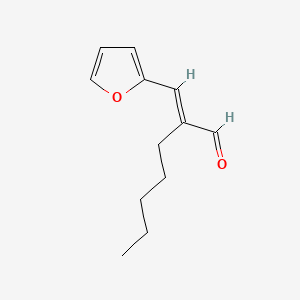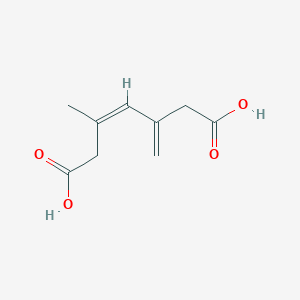
Penta-1,3-diene-2,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penta-1,3-diene-2,4-diyl diacetate: is an organic compound with the molecular formula C9H12O4 It is a derivative of penta-1,3-diene, where the hydrogen atoms at positions 2 and 4 are replaced by acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Penta-1,3-diene-2,4-diyl diacetate can be synthesized through the acetylation of penta-1,3-diene-2,4-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Penta-1,3-diene-2,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, yielding penta-1,3-diene-2,4-diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Diacids or other oxidized derivatives.
Reduction: Penta-1,3-diene-2,4-diol.
Substitution: Compounds with new functional groups replacing the acetate groups.
Aplicaciones Científicas De Investigación
Chemistry: Penta-1,3-diene-2,4-diyl diacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: The compound’s derivatives have been studied for their potential antiviral and antibacterial activities. Research has shown that certain derivatives exhibit significant activity against pathogens like tobacco mosaic virus (TMV) and various bacteria .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer production .
Mecanismo De Acción
The mechanism of action of penta-1,3-diene-2,4-diyl diacetate and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives bind to the coat protein of TMV, inhibiting its ability to infect plants. This binding is facilitated by specific interactions between the compound and amino acid residues in the protein .
Comparación Con Compuestos Similares
Penta-1,3-diene: The parent compound, which lacks the acetate groups.
Penta-1,3-diene-2,4-diol: The diol form, which can be acetylated to form penta-1,3-diene-2,4-diyl diacetate.
Penta-1,4-diene-3-one oxime derivatives: These compounds have been studied for their antiviral and antibacterial activities
Uniqueness: this compound is unique due to its dual acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
85168-92-9 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(Z)-3-methyl-5-methylidenehept-3-enedioic acid |
InChI |
InChI=1S/C9H12O4/c1-6(4-8(10)11)3-7(2)5-9(12)13/h3H,1,4-5H2,2H3,(H,10,11)(H,12,13)/b7-3- |
Clave InChI |
RMIPQXDTFKIELU-CLTKARDFSA-N |
SMILES isomérico |
C/C(=C/C(=C)CC(=O)O)/CC(=O)O |
SMILES canónico |
CC(=CC(=C)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


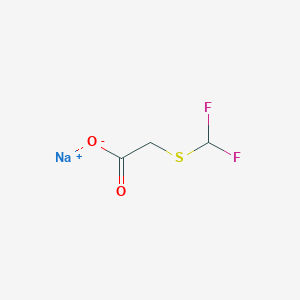
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
